
tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate” is a chemical compound with the CAS Number: 849767-19-7 . It has a molecular weight of 231.29 . The IUPAC name for this compound is “tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate” and its Inchi Code is 1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h8-9,13-14H,4-7H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C11H21NO4 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Molecular Structure
The compound and its derivatives are crucial in the field of synthetic chemistry, serving as intermediates in the synthesis of complex molecules. For example, Cygler et al. (1980) explored the conformation of the piperidine ring in tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives, highlighting the impact of intramolecular hydrogen bonds and chair conformation stability in the solid state, essential for understanding molecular interactions and synthesis pathways Cygler, Markowicz, Skolimowski, & Skowroński, 1980. Xin-zhi (2011) presented an efficient approach to synthesize tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in developing novel protein tyrosine kinase inhibitors, demonstrating the compound's significance in facilitating the synthesis of pharmaceuticals Chen Xin-zhi, 2011.
Stereoselective Syntheses
Boev et al. (2015) discussed the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, showcasing the compound's role in creating cis and trans isomers crucial for the development of stereochemically pure pharmaceuticals Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015.
Applications in Asymmetric Synthesis
Ellman et al. (2002) detailed the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, emphasizing the tert-butyl group's role in activating imines for nucleophilic addition and serving as a chiral directing group. This application is vital for synthesizing a wide range of enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, demonstrating the compound's versatility in organic synthesis Ellman, Owens, & Tang, 2002.
Role in Novel Compound Synthesis
Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a new scaffold for preparing substituted piperidines, illustrating the compound's utility in generating diverse molecular architectures for pharmaceutical research Harmsen, Sydnes, Törnroos, & Haug, 2011.
Safety and Hazards
The safety data sheet for “tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate” suggests that in case of inhalation, move the victim into fresh air and if breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .
Future Directions
The tert-butyl group is highlighted by summarising characteristic applications, starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways . This suggests that “tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate” and similar compounds could have potential applications in various fields of chemistry and biology.
properties
IUPAC Name |
tert-butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-6-5-9(15)12(4,7-13)8-14/h9,14-15H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJSVSAOBROXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1O)C(=O)OC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2897135.png)

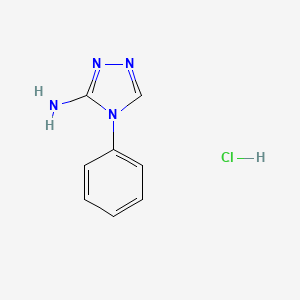
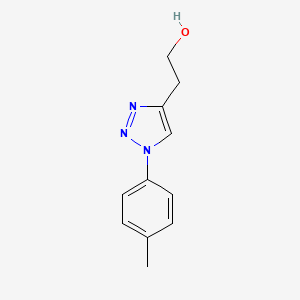
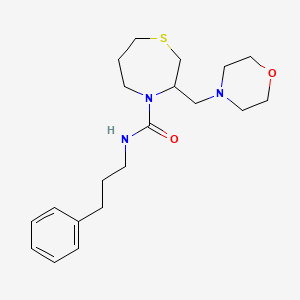
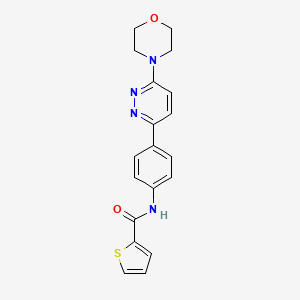
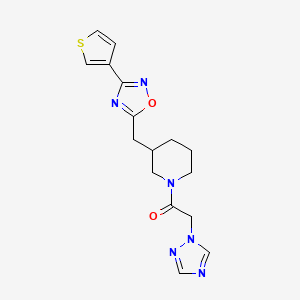
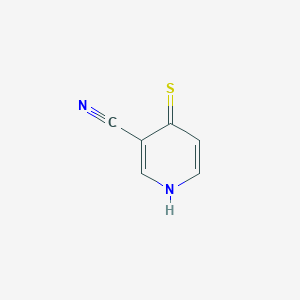

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2897147.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2897150.png)

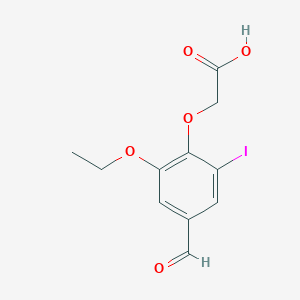
![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2897154.png)